molecular formula C9H17NO2 B1615280 N-(Butoxymethyl)methacrylamide CAS No. 5153-77-5

N-(Butoxymethyl)methacrylamide

Cat. No.: B1615280
CAS No.: 5153-77-5
M. Wt: 171.24 g/mol
InChI Key: ADGJZVKOKVENDN-UHFFFAOYSA-N
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Description

N-(Butoxymethyl)methacrylamide is a versatile acrylamide monomer known for its applications in various industrial and research fields. It is characterized by its chemical structure, which includes a methacrylamide group and a butoxymethyl substituent. This compound is particularly valued for its ability to enhance adhesion and act as an effective cross-linker in various applications .

Preparation Methods

The preparation of N-(Butoxymethyl)methacrylamide typically involves a multi-step synthetic route. One common method includes the following steps :

    Etherification: This step involves the reaction of methacrylamide with butanol in the presence of an acid catalyst to form this compound.

    Washing: The reaction mixture is washed with salt water, alkali water, and clear water to remove impurities.

    Decompression for Desolvation: Benzene is removed from the mixture using a water jet pump, leaving behind the final product.

Chemical Reactions Analysis

N-(Butoxymethyl)methacrylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where the butoxymethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Butoxymethyl)methacrylamide has a wide range of applications in scientific research, including :

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

    Biology: The compound is employed in the development of biomaterials and drug delivery systems due to its biocompatibility.

    Medicine: It is explored for its potential in creating hydrogels for wound healing and tissue engineering.

    Industry: this compound is used in the production of waterborne paints, coatings, and UV inkjet inks.

Mechanism of Action

The mechanism of action of N-(Butoxymethyl)methacrylamide involves its ability to form cross-links with other molecules. This cross-linking occurs through the reaction of the methacrylamide group with various functional groups, such as hydroxyl or amine groups, under appropriate conditions . The molecular targets and pathways involved in these reactions include the formation of covalent bonds, which enhance the mechanical properties and stability of the resulting materials.

Comparison with Similar Compounds

N-(Butoxymethyl)methacrylamide can be compared with other similar compounds, such as :

    N-(Isobutoxymethyl)acrylamide: This compound has a similar structure but with an isobutoxymethyl group instead of a butoxymethyl group. It exhibits similar reactivity and applications.

    Methacrylamide: Lacking the butoxymethyl substituent, methacrylamide is a simpler compound with different reactivity and applications.

    N-(Hydroxymethyl)acrylamide: This compound has a hydroxymethyl group, making it more hydrophilic and suitable for different applications compared to this compound.

This compound is unique due to its specific substituent, which imparts distinct properties such as enhanced adhesion and cross-linking ability, making it valuable in various applications.

Properties

IUPAC Name

N-(butoxymethyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-5-6-12-7-10-9(11)8(2)3/h2,4-7H2,1,3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGJZVKOKVENDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199502
Record name N-(Butoxymethyl)methacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5153-77-5
Record name N-(Butoxymethyl)-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5153-77-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Butoxymethyl)methacrylamide
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Record name N-(Butoxymethyl)methacrylamide
Source EPA DSSTox
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Record name N-(butoxymethyl)methacrylamide
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Record name N-(BUTOXYMETHYL)METHACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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